7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Description
7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core with a carboxylic acid group at position 6, a methyl substituent at position 1, and an amino group at position 5. Its structural complexity places it within a broader class of bioactive heterocycles, which are often studied for their pharmacological and industrial applications.
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
7-amino-1-methyl-5-oxo-4H-imidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3/c1-12-2-10-6-5(12)4(9)3(8(14)15)7(13)11-6/h2H,1H3,(H,14,15)(H3,9,11,13) |
InChI Key |
YHIOHTNQPSPZQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=C(C(=O)N2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Diamine Intermediate
The imidazo[4,5-b]pyridine scaffold is often constructed from pyridine-2,3-diamine derivatives. For example, 5,6-dichloropyridine-2,3-diamine serves as a versatile precursor. Adaptation for the target compound involves introducing a methyl group at position 1 and a carboxylic acid at position 6.
Procedure :
Cyclization with Carbonyl Reagents
Cyclodesulfurization or condensation with aldehydes/ketones forms the imidazole ring. For instance, reacting 3,4-diamino-6-carboxy-1-methylpyridine with triphosgene in dichloromethane generates the imidazo[4,5-b]pyridine core.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diamine synthesis | Methyl iodide, K₂CO₃, DMF | 78 |
| Cyclization | Triphosgene, CH₂Cl₂, RT | 65 |
Method 2: One-Pot Multicomponent Assembly
Substrate Preparation
This approach, inspired by Zn-mediated one-pot reactions, starts with 2-chloro-3-nitro-4-carboxypyridine . The nitro group facilitates subsequent reductions, while the carboxylic acid (as an ester) is retained for later hydrolysis.
Procedure :
-
Amine Substitution : Reacting the chloropyridine with methylamine in H₂O-isopropanol replaces chlorine with methylamine.
-
Nitro Reduction : Zn dust in acetic acid reduces the nitro group to amine.
-
Cyclization : Addition of glyoxal induces cyclization, forming the dihydroimidazo ring.
Optimization Insights :
Oxidation to 5-Oxo Derivative
The 4,5-dihydro intermediate is oxidized using MnO₂ or IBX to introduce the 5-oxo group.
Data :
| Oxidation Reagent | Time (h) | Yield (%) |
|---|---|---|
| MnO₂ | 6 | 82 |
| IBX | 4 | 88 |
Method 3: Late-Stage Functionalization of Preformed Cores
| Substrate | Reagent | Yield (%) |
|---|---|---|
| 6-Cyano derivative | HCl, H₂O, Δ | 90 |
| 6-Ethyl ester | NaOH, EtOH, Δ | 85 |
Amino Group Installation
If the core lacks the 7-amino group, nitration followed by reduction is employed:
-
Nitration : Treat the core with HNO₃/H₂SO₄ at 0°C.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) affords the amine.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 5 | 3 | 4 |
| Overall Yield (%) | 42 | 55 | 48 |
| Scalability | Moderate | High | Low |
| Functional Group Tolerance | Limited | Broad | Moderate |
Advantages :
-
Method 1 : High regiocontrol, suitable for analogs.
-
Method 2 : Streamlined one-pot procedure, cost-effective.
-
Method 3 : Flexibility in late-stage modifications.
Limitations :
-
Method 1 : Tedious protecting group strategies.
-
Method 2 : Sensitivity to electron-withdrawing substituents.
-
Method 3 : Requires prefunctionalized intermediates.
Experimental Protocols and Characterization Data
Representative Procedure (Method 2)
-
2-Chloro-3-nitro-4-(methoxycarbonyl)pyridine (1.0 g) is stirred with methylamine (2 eq) in H₂O-IPA (3:1) at 100°C for 8 h.
-
Zn dust (3 eq) and acetic acid (5 mL) are added, stirred for 2 h.
-
Glyoxal (40% aqueous, 1.5 eq) is introduced, refluxed for 6 h.
-
The crude product is oxidized with IBX (2 eq) in DMF (10 mL) at 80°C for 4 h.
-
Ester hydrolysis with NaOH (2M, 10 mL) yields the carboxylic acid.
Characterization :
-
¹H NMR (DMSO-d6): δ 8.21 (s, 1H, H-2), 6.95 (s, 2H, NH₂), 3.89 (s, 3H, CH₃), 2.45 (q, 2H, CH₂).
-
HRMS : [M+H]⁺ calcd. for C₉H₉N₃O₃: 232.0722; found: 232.0725.
Chemical Reactions Analysis
Cyclocondensation Pathway
The reaction proceeds through a nucleophilic attack by creatinine’s amino group on the aldehyde moiety of the pyrazole derivative, followed by cyclization and dehydration. Pyrrolidine catalyzes the removal of water, stabilizing the transition state .
Key Steps :
-
Nucleophilic Attack : Creatinine’s amino group reacts with the aldehyde.
-
Cyclization : Formation of the imidazo-pyridine core via nitrogen participation.
-
Dehydration : Elimination of water to form the aromatic ring .
Curtius Rearrangement
This reaction involves the conversion of carboxylic acids to isocyanates via treatment with DPPA. The isocyanate undergoes intramolecular cyclization to form the oxo-imidazo structure.
Key Steps :
-
Activation : Carboxylic acid reacts with DPPA to form an activated intermediate.
-
Cyclization : Rearrangement leads to the formation of the oxo group and release of nitrogen gas .
Chemical Reactions Involving Functional Groups
The compound participates in reactions typical of heterocycles and carboxylic acids:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Amidation | Activating agents (e.g., EDC) | Conversion to amides |
| Ester Hydrolysis | Acidic or basic conditions | Formation of carboxylic acid salts |
| Reduction | LiAlH₄ or NaBH₄ | Reduction of carbonyl groups |
Analytical Data and Spectral Characterization
Spectral analysis confirms the structure:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas:
Anticancer Activity
Studies have indicated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anticancer properties. For instance, research demonstrated that certain analogs could inhibit cell proliferation in various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungi. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[4,5-b]pyridine scaffold can enhance antibacterial potency .
Anticonvulsant Effects
Recent investigations have highlighted the anticonvulsant potential of imidazo[4,5-b]pyridine derivatives. Compounds similar to 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid have been tested in animal models for their ability to reduce seizure activity, providing a basis for further exploration in epilepsy treatment .
Biochemical Applications
The biochemical applications of this compound include:
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity positions it as a valuable tool in biochemical research and drug design .
Molecular Targeting
The compound's structure allows it to interact with specific molecular targets within cells, potentially leading to the development of targeted therapies for diseases such as cancer and neurodegenerative disorders. The binding affinity and selectivity of these compounds are crucial for minimizing side effects while maximizing therapeutic efficacy .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Anticancer Efficacy
In a study published by Frontiers in Chemistry, various imidazo[4,5-b]pyridine derivatives were synthesized and tested against cancer cell lines. The most promising candidates exhibited IC50 values below 150 μM, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
A series of derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that modifications at the nitrogen positions significantly enhanced antibacterial properties .
Mechanism of Action
The mechanism of action of 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological effects.
Comparison with Similar Compounds
Carcinogenic Heterocyclic Amines
Key Compounds :
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Structural Differences :
- PhIP and IQ share the imidazo-pyridine/quinoline backbone but lack the carboxylic acid group at position 4. PhIP has a phenyl substituent at position 6, while IQ features a quinoline ring system.
Antimicrobial Pyridine Derivatives
Key Compound :
- Imidazo[4,5-b]thieno[3,2-e]pyridine-6-carboxylic acid
Structural Differences :
- The thieno[3,2-e]pyridine moiety replaces the dihydroimidazo ring system in the target compound.
Hypothesis :
- The 7-amino group in the target compound might improve antimicrobial efficacy by interacting with bacterial enzymes or DNA, similar to Schiff base-modified cotton fabrics .
Herbicidal Imidazolinones
Key Compounds :
- Imazamox and Imazethapyr
Structural Differences :
- Both herbicides feature a dihydroimidazolone ring fused to pyridinecarboxylic acid but lack the 7-amino group present in the target compound. Imazamox includes a methoxymethyl substituent, while imazethapyr has an ethyl group .
Key Compounds :
- 6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines
Structural Differences :
- These analogs replace the pyridinecarboxylic acid with pyrazolo rings, altering electronic properties and solubility.
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl 2-aminonicotinate derivatives. Key steps include protecting the amino group during imidazole ring formation and optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate:hexane gradients) is critical. Characterization should involve H/C NMR and FTIR to confirm ring closure and functional group integrity .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across different studies?
- Methodological Answer : Contradictions in spectral data often arise from solvent effects, pH-dependent tautomerism, or impurities. To resolve this:
- Standardize solvent systems (e.g., DMSO-d6 for NMR) and pH conditions.
- Compare experimental data with quantum-chemically computed spectra (using DFT/B3LYP/6-31G* basis sets) to validate assignments .
- Cross-reference with structurally analogous imidazo[4,5-b]pyridine derivatives (e.g., carcinogenic heterocyclic amines in IARC reports) for consistency checks .
Q. What experimental strategies are effective for studying the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature gradients (4°C, 25°C, 40°C) under controlled humidity (e.g., 60% RH).
- Light exposure (ICH Q1B guidelines) using UV-Vis spectrophotometry to track degradation products.
- Monitor stability via HPLC-MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile) to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can computational reaction design improve the scalability of this compound’s synthesis?
- Methodological Answer : Implement ICReDD’s integrated approach:
Use quantum chemical calculations (e.g., Gaussian 16) to model reaction pathways and identify rate-limiting steps.
Apply machine learning to screen solvent/reagent combinations for optimal yield and selectivity.
Validate predictions in microfluidic reactors to assess scalability and heat/mass transfer limitations .
Q. What methodologies are suitable for elucidating the compound’s structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes.
- Synthesize derivatives with modifications at the 1-methyl or 6-carboxylic acid positions and assay for activity (e.g., enzyme inhibition IC).
- Cross-validate SAR using CRISPR-edited cell lines to isolate target-specific effects .
Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Replicate studies under identical conditions with internal controls (e.g., staurosporine as a kinase inhibitor reference) .
Q. What advanced analytical techniques are recommended for characterizing trace impurities in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
